1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine 1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17876120
InChI: InChI=1S/C10H12N4/c1-14-8-10(7-13-14)12-6-9-4-2-3-5-11-9/h2-5,7-8,12H,6H2,1H3
SMILES:
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol

1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17876120

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
IUPAC Name 1-methyl-N-(pyridin-2-ylmethyl)pyrazol-4-amine
Standard InChI InChI=1S/C10H12N4/c1-14-8-10(7-13-14)12-6-9-4-2-3-5-11-9/h2-5,7-8,12H,6H2,1H3
Standard InChI Key ROSCKOAKNGOLRS-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)NCC2=CC=CC=N2

Introduction

Structural and Molecular Characteristics

1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine belongs to the pyrazole-amine family, characterized by a five-membered aromatic pyrazole ring fused with a pyridine substituent. The molecular formula is C10_{10}H12_{12}N4_{4}, with a molecular weight of 188.23 g/mol. Key structural features include:

  • A 1-methyl-1H-pyrazol-4-amine core, where the methyl group at the N1 position enhances steric stability.

  • A pyridin-2-ylmethyl side chain attached to the pyrazole’s C4 amine group, introducing π-π stacking capabilities and hydrogen-bonding sites.

The pyridine ring’s nitrogen at the 2-position likely influences electronic distribution, potentially enhancing interactions with biological targets. Comparative analysis with the pyridin-3-ylmethyl analog (CAS 1153971-72-2) reveals that positional isomerism significantly affects molecular geometry and intermolecular interactions .

Synthesis Pathways and Reaction Mechanisms

Substitution Reactions for Pyrazole Functionalization

The synthesis of pyrazole-amine derivatives typically begins with nitro-pyrazole precursors. For example, the patent CN113264919A describes a two-step process for analogous compounds:

  • Nucleophilic aromatic substitution (SN_NAr): 4-Nitro-1H-pyrazole reacts with halogenated pyridines (e.g., 2-methoxy-4-chloropyridine) under basic conditions to form nitro-intermediates .

  • Catalytic hydrogenation: Reduction of the nitro group to an amine using palladium on carbon (Pd/C) or Raney nickel .

Adapting this method, 1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine could be synthesized via:

  • Step 1: Reacting 4-nitro-1-methyl-1H-pyrazole with 2-(chloromethyl)pyridine in the presence of K2_2CO3_3 or Cs2_2CO3_3 to form the nitro intermediate.

  • Step 2: Hydrogenating the intermediate under H2_2 (1–3 atm) with a Pd/C catalyst to yield the final amine .

Challenges in Regioselectivity

Pyrazole functionalization at the C4 position often competes with C3/C5 reactivity. Studies on difluoromethylpyrazole derivatives highlight that electron-withdrawing groups (e.g., -CF2_2H) direct substitution to C4, whereas methyl groups may favor C3/C5 without careful temperature control . For 1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine, maintaining reaction temperatures below 60°C and using polar aprotic solvents (e.g., DMF) could improve regioselectivity .

Physicochemical Properties

Thermodynamic and Spectroscopic Data

While experimental data for this compound is unavailable, analogs provide benchmarks:

PropertyAnalog (C10_{10}H12_{12}N4_{4})Difluoromethylpyrazole
Molecular Weight188.23 g/mol229.20 g/mol
Melting PointNot reported142–144°C
LogP (Predicted)1.82.3
Hydrogen Bond Donors11

The lower logP value compared to difluoromethyl derivatives suggests improved aqueous solubility, advantageous for pharmacological applications.

Crystallographic Insights

Crystal structures of related pyrazolamides (e.g., 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide) reveal planar pyrazole rings with dihedral angles <5° relative to attached aromatic systems . Intermolecular N–H⋯N hydrogen bonds form one-dimensional chains, a feature likely conserved in 1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine, influencing solid-state stability .

Research Gaps and Future Directions

  • Synthetic Optimization: Current methods for analogs require >48 hours for hydrogenation . Screening transition metal catalysts (e.g., PtO2_2) may accelerate reduction.

  • Target Identification: Computational docking studies using PyRx or AutoDock Vina could predict binding affinities for kinases or GPCRs.

  • Toxicological Profiling: Ames tests and hepatocyte assays are needed to evaluate mutagenicity and hepatic clearance.

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